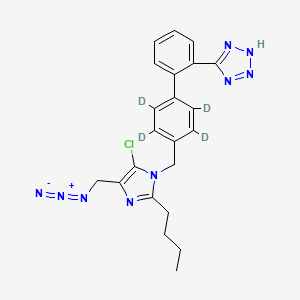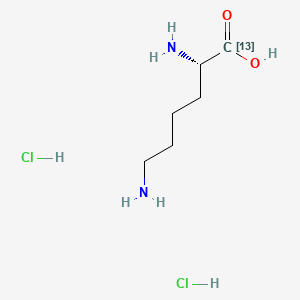
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is a compound that belongs to the class of amino acids It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride typically involves the reaction of lysine with hydrochloric acidThe final step involves the deprotection of the amino groups and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of (2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It can also interact with receptors and transporters, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid;dihydrochloride
- DL-2,4-Diaminobutyric Acid Dihydrochloride
- (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid
Uniqueness
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride is unique due to the presence of the 113C isotope, which makes it valuable for isotopic labeling studies. Its specific structure and properties also make it suitable for various specialized applications in research and industry .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
(2S)-2,6-diamino(113C)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i6+1;; |
InChI Key |
JBBURJFZIMRPCZ-HSCIIBSRSA-N |
Isomeric SMILES |
C(CCN)C[C@@H]([13C](=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


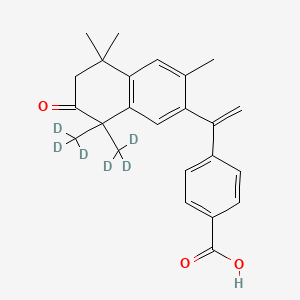
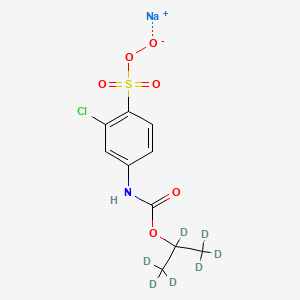

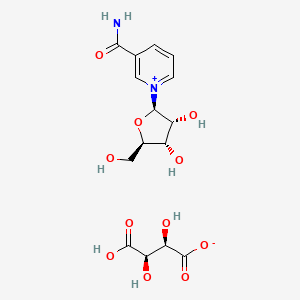

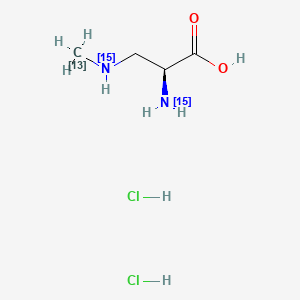
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
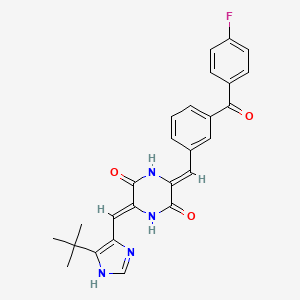
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
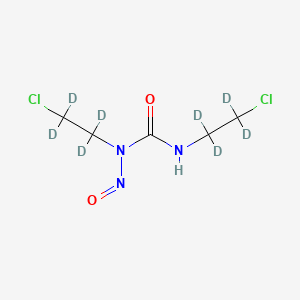
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
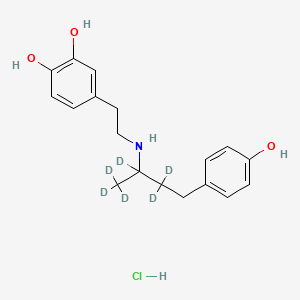
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
